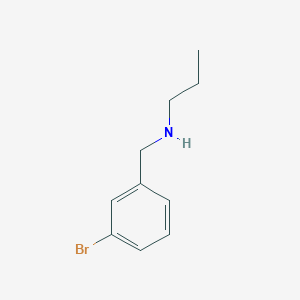

Benzenemethanamine, 3-bromo-N-propyl-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Environmental and Health Impacts

- Environmental Concerns : Benzene is a well-known air pollutant and its derivatives, such as Benzenemethanamine, 3-bromo-N-propyl-, may contribute to environmental pollution. Studies indicate that exposure to benzene and similar compounds is a global concern due to its presence in the air and its potential to cause non-cancerous health effects like functional aberration of vital systems in the body (reproductive, immune, nervous, endocrine, cardiovascular, and respiratory systems) (Haji Bahadar, Sara Mostafalou, & M. Abdollahi, 2014).

Mechanistic Insights and Biological Effects

Epigenetic Changes : Benzene exposure is associated with epigenetic changes. It has been noted that chronic exposure to benzene can lead to alterations in gene regulation through epigenetic pathways. This insight is crucial as it helps in understanding how exposure to benzene derivatives, including Benzenemethanamine, 3-bromo-N-propyl-, may influence human health by altering gene expression and potentially leading to diseases (C. Fenga, S. Gangemi, & C. Costa, 2016).

Immunotoxic Effects : Recent studies highlight benzene-induced immunosuppressive effects on the adaptive immune system and the activation of the innate immune system to cause inflammation. It's suggested that benzene significantly lowers the number of lymphocytes such as CD4+ T-cells, B-cells, and natural killer cells, and increases proinflammatory biomarkers at low levels of exposure. This finding is pivotal for understanding the immunotoxic effects of benzene derivatives, including Benzenemethanamine, 3-bromo-N-propyl-, on human health (Helen Guo, S. Ahn, & Luoping Zhang, 2020).

Advances and Uncertainties

- Exposure and Health Risks : The risks associated with the domestic laundering of uniforms contaminated with benzene and its derivatives are discussed, emphasizing the importance of understanding the potential health risks of Benzenemethanamine, 3-bromo-N-propyl- through indirect exposure routes. This review stresses the need for proper handling and cleaning procedures to mitigate health risks for workers and their family members (B. R. Geraldino et al., 2021).

Mécanisme D'action

Target of Action

Similar compounds are known to interact with various enzymes and receptors in the body .

Mode of Action

N-(3-bromobenzyl)propan-1-amine is likely to interact with its targets through a variety of mechanisms. One possibility is through nucleophilic substitution reactions, where the compound could replace a hydrogen atom on the target molecule . Another possibility is through free radical reactions, where the compound could remove a hydrogen atom to form a new compound .

Biochemical Pathways

Based on its structure, it may be involved in pathways related to aromatic compounds .

Pharmacokinetics

Similar compounds are known to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

Based on its potential mode of action, it could cause changes in the structure or function of its target molecules, leading to downstream effects on cellular processes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of N-(3-bromobenzyl)propan-1-amine. For example, extreme pH or temperature conditions could affect the compound’s stability or its ability to interact with its targets .

Propriétés

IUPAC Name |

N-[(3-bromophenyl)methyl]propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN/c1-2-6-12-8-9-4-3-5-10(11)7-9/h3-5,7,12H,2,6,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNTZFDZBCNIHRX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC1=CC(=CC=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80238122 |

Source

|

| Record name | Benzenemethanamine, 3-bromo-N-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80238122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzenemethanamine, 3-bromo-N-propyl- | |

CAS RN |

90389-92-7 |

Source

|

| Record name | Benzenemethanamine, 3-bromo-N-propyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090389927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanamine, 3-bromo-N-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80238122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(5-Carboxy-1,3-dioxoisoindol-2-yl)-3-methylphenyl]-1,3-dioxoisoindole-5-carboxylic acid](/img/structure/B180930.png)

![1-[(2-Hydroxyethyl)amino]-3-[2-(prop-2-en-1-yl)phenoxy]propan-2-ol](/img/structure/B180934.png)

![6-Bromo-1,4-dioxaspiro[4.5]decane](/img/structure/B180935.png)

![3-(Piperazin-1-yl)benzo[d]isothiazole dihydrochloride](/img/structure/B180941.png)